Ethyl 5-(chloromethyl)nicotinate

Description

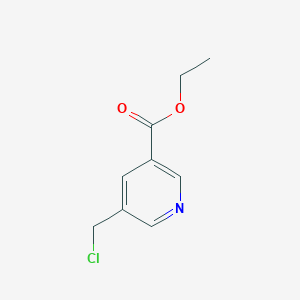

Ethyl 5-(chloromethyl)nicotinate is a nicotinic acid derivative featuring a chloromethyl (-CH₂Cl) substituent at the 5-position of the pyridine ring and an ethoxycarbonyl (-COOEt) group at the 3-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of anti-fibrosis agents and nicotinamide adenine dinucleotide (NAD) analogues . Its reactivity, driven by the electrophilic chloromethyl group, allows for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry .

Properties

CAS No. |

1391986-90-5 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 5-(chloromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3 |

InChI Key |

NYTDTJGQDNQIDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)nicotinate can be synthesized through the chloromethylation of ethyl nicotinate. The reaction typically involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The process is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

- Substituted nicotinates

- Carboxylic acids

- Alcohols

- Methyl derivatives

Scientific Research Applications

Ethyl 5-(chloromethyl)nicotinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting nicotinic receptors.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

Ethyl 5-(chloromethyl)nicotinate can be compared with other nicotinic acid derivatives:

Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Methyl nicotinate: Similar ester functionality but different alkyl group, affecting its physical and chemical properties.

Chromium nicotinate: Contains a metal ion, leading to distinct pharmacological and biochemical properties.

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for the synthesis of various substituted derivatives. Its ability to undergo diverse chemical reactions enhances its utility in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(chloromethyl)nicotinate with analogous ethyl nicotinate derivatives, focusing on substituent effects, synthetic routes, and applications. Key compounds are categorized based on substituent type and position:

Halogen-Substituted Ethyl Nicotinates

Key Observations :

- Positional Effects : Substitution at the 5-position (e.g., chloromethyl or bromo) enhances electrophilicity compared to 2- or 6-position substituents, facilitating nucleophilic attacks .

- Functional Group Impact : Electron-withdrawing groups (e.g., -Cl, -Br) increase reactivity, while electron-donating groups (e.g., -CH₃) stabilize the pyridine ring .

Amino- and Carboxamide-Substituted Derivatives

Key Observations :

- Amino Groups: Enhance solubility and bioavailability, critical for drug candidates .

- Carboxamide Linkages : Improve binding affinity to biological targets (e.g., enzymes or receptors) .

Cyano-Substituted Derivatives

Key Observations :

- Cyano Groups: Increase metabolic stability and modulate electronic properties of the pyridine ring .

Contrast :

- Solvent choice (e.g., ethyl acetate vs. acetic acid) significantly impacts regioselectivity and byproduct formation in chlorination reactions .

Biological Activity

Ethyl 5-(chloromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 199.63 g/mol

The compound features a chloromethyl group at the 5-position of the nicotinic acid derivative, enhancing its reactivity and biological activity. This structural configuration allows for interactions with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific targets include key enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of human breast cancer cells (MCF-7). The IC value was found to be approximately 15 μM, indicating potent anticancer activity compared to control treatments.

The biological activity of this compound is largely attributed to its chloromethyl group, which enhances reactivity with biological molecules. This group can form covalent bonds with proteins, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate specific pathways affected by this compound.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Studies are focusing on:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Synergistic Effects : Investigating potential synergistic effects when combined with other therapeutic agents.

- Toxicity Studies : Assessing safety profiles through various in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.